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molecular formula C12H16N2O3 B8612212 1-[4-(Isobutylamino)-3-nitrophenyl]ethanone

1-[4-(Isobutylamino)-3-nitrophenyl]ethanone

Cat. No. B8612212
M. Wt: 236.27 g/mol
InChI Key: JLMWZTOCGMBQSZ-UHFFFAOYSA-N
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Patent
US08232272B2

Procedure details

To 24.5 g (133.8 mM) of 1-(4-fluoro-3-nitrophenyl)ethanone in 100 ml of acetonitrile and 11.2 g (133.8 mM) of sodium hydrogen carbonate are added 26.6 ml (267.6 mM) of isobutylamine. The reaction is exothermic: the temperature of the reaction medium is maintained below 50° C. and the resulting mixture is then stirred for 1 hour at room temperature. Demineralised water is added, and a solid precipitates out. The solid is filtered off and washed with water to give after drying 31.6 g of 1-[4-(isobutylamino)-3-nitrophenyl]ethanone in quantitative yield.
Quantity
24.5 g
Type
reactant
Reaction Step One
Quantity
11.2 g
Type
reactant
Reaction Step One
Quantity
26.6 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
F[C:2]1[CH:7]=[CH:6][C:5]([C:8](=[O:10])[CH3:9])=[CH:4][C:3]=1[N+:11]([O-:13])=[O:12].C(=O)([O-])O.[Na+].[CH2:19]([NH2:23])[CH:20]([CH3:22])[CH3:21].O>C(#N)C>[CH2:19]([NH:23][C:2]1[CH:7]=[CH:6][C:5]([C:8](=[O:10])[CH3:9])=[CH:4][C:3]=1[N+:11]([O-:13])=[O:12])[CH:20]([CH3:22])[CH3:21] |f:1.2|

Inputs

Step One
Name
Quantity
24.5 g
Type
reactant
Smiles
FC1=C(C=C(C=C1)C(C)=O)[N+](=O)[O-]
Name
Quantity
11.2 g
Type
reactant
Smiles
C(O)([O-])=O.[Na+]
Name
Quantity
26.6 mL
Type
reactant
Smiles
C(C(C)C)N
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the resulting mixture is then stirred for 1 hour at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the temperature of the reaction medium is maintained below 50° C.
CUSTOM
Type
CUSTOM
Details
a solid precipitates out
FILTRATION
Type
FILTRATION
Details
The solid is filtered off
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
to give
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
after drying 31.6 g of 1-[4-(isobutylamino)-3-nitrophenyl]ethanone in quantitative yield

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
C(C(C)C)NC1=C(C=C(C=C1)C(C)=O)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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